molecular formula C7H2Cl2F2O2 B12986959 2,5-Dichloro-3,6-difluorobenzoic acid

2,5-Dichloro-3,6-difluorobenzoic acid

Cat. No.: B12986959
M. Wt: 226.99 g/mol
InChI Key: WPPSGZAMTMJKIJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,5-Dichloro-3,6-difluorobenzoic acid is a halogenated benzoic acid derivative This compound is characterized by the presence of two chlorine atoms and two fluorine atoms attached to the benzene ring, making it a tetra-substituted benzoic acid

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,5-dichloro-3,6-difluorobenzoic acid typically involves the use of commercially available precursors. One common method starts with 4-chloro-3,5-difluorobenzonitrile. The synthetic route involves several steps, including nitration, selective reduction, diazotization, and chlorination . The reaction conditions often require the use of concentrated nitric acid, sulfuric acid, and sodium nitrite solution .

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale nitration and chlorination processes. The use of transition-metal catalysts, such as palladium-phosphane complexes, can enhance the efficiency of the synthesis . these processes must be carefully controlled to avoid catalyst degradation and ensure high yields.

Chemical Reactions Analysis

Types of Reactions: 2,5-Dichloro-3,6-difluorobenzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce various substituted benzoic acids .

Scientific Research Applications

2,5-Dichloro-3,6-difluorobenzoic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2,5-dichloro-3,6-difluorobenzoic acid involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or disrupt cellular processes by binding to active sites or altering the structure of biomolecules. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

  • 2,4-Dichloro-3,5-difluorobenzoic acid
  • 2,6-Difluorobenzoic acid
  • 2,3-Difluorobenzoic acid

Comparison: Compared to similar compounds, 2,5-dichloro-3,6-difluorobenzoic acid is unique due to its specific substitution pattern on the benzene ring. This unique arrangement of chlorine and fluorine atoms can result in different chemical reactivity and biological activity, making it a valuable compound for various applications .

Properties

Molecular Formula

C7H2Cl2F2O2

Molecular Weight

226.99 g/mol

IUPAC Name

2,5-dichloro-3,6-difluorobenzoic acid

InChI

InChI=1S/C7H2Cl2F2O2/c8-2-1-3(10)5(9)4(6(2)11)7(12)13/h1H,(H,12,13)

InChI Key

WPPSGZAMTMJKIJ-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=C(C(=C1Cl)F)C(=O)O)Cl)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.